molecular formula C19H12O8 B1670377 Diacerein CAS No. 13739-02-1

Diacerein

Cat. No. B1670377
CAS RN: 13739-02-1
M. Wt: 368.3 g/mol
InChI Key: TYNLGDBUJLVSMA-UHFFFAOYSA-N
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Patent
US07728035B2

Procedure details

Diacerein (150 g, 0.41 mol) was stirred in 10% (w/w) Na2CO3 solution (4 L) resulting in a red mixture. After stirring overnight the mixture was acidified to pH2 with 5M HCl solution to give a yellow precipitate. This was filtered and dried in a vac-oven at 50° C. (168 g,>100%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC([O:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:26](=[O:27])[C:14]3[CH:15]=[C:16]([C:23]([OH:25])=[O:24])[CH:17]=[C:18]([O:19]C(C)=O)[C:13]=3[C:11](=[O:12])[C:10]=12)=O.Cl>C([O-])([O-])=O.[Na+].[Na+]>[OH:19][C:18]1[C:13]2[C:11](=[O:12])[C:10]3[C:9](=[CH:8][CH:7]=[CH:6][C:5]=3[OH:4])[C:26](=[O:27])[C:14]=2[CH:15]=[C:16]([C:23]([OH:25])=[O:24])[CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CC(=O)OC=1C=CC=C2C1C(=O)C3=C(C=C(C=C3OC(=O)C)C(=O)O)C2=O
Name
Quantity
4 L
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a red mixture
CUSTOM
Type
CUSTOM
Details
to give a yellow precipitate
FILTRATION
Type
FILTRATION
Details
This was filtered
CUSTOM
Type
CUSTOM
Details
dried in a vac-oven at 50° C. (168 g,>100%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC1=CC(=CC=2C(C3=CC=CC(=C3C(C12)=O)O)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07728035B2

Procedure details

Diacerein (150 g, 0.41 mol) was stirred in 10% (w/w) Na2CO3 solution (4 L) resulting in a red mixture. After stirring overnight the mixture was acidified to pH2 with 5M HCl solution to give a yellow precipitate. This was filtered and dried in a vac-oven at 50° C. (168 g,>100%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC([O:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:26](=[O:27])[C:14]3[CH:15]=[C:16]([C:23]([OH:25])=[O:24])[CH:17]=[C:18]([O:19]C(C)=O)[C:13]=3[C:11](=[O:12])[C:10]=12)=O.Cl>C([O-])([O-])=O.[Na+].[Na+]>[OH:19][C:18]1[C:13]2[C:11](=[O:12])[C:10]3[C:9](=[CH:8][CH:7]=[CH:6][C:5]=3[OH:4])[C:26](=[O:27])[C:14]=2[CH:15]=[C:16]([C:23]([OH:25])=[O:24])[CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CC(=O)OC=1C=CC=C2C1C(=O)C3=C(C=C(C=C3OC(=O)C)C(=O)O)C2=O
Name
Quantity
4 L
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a red mixture
CUSTOM
Type
CUSTOM
Details
to give a yellow precipitate
FILTRATION
Type
FILTRATION
Details
This was filtered
CUSTOM
Type
CUSTOM
Details
dried in a vac-oven at 50° C. (168 g,>100%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC1=CC(=CC=2C(C3=CC=CC(=C3C(C12)=O)O)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.